N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 4-fluorophenyl substituent at position 7 of the thienopyrimidinone core and an acetamide group substituted with a 2,4-dimethoxyphenyl moiety. This compound shares structural similarities with kinase inhibitors and other bioactive molecules, where the thienopyrimidinone scaffold is known for its role in modulating enzymatic activity .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-29-15-7-8-17(18(9-15)30-2)25-19(27)10-26-12-24-20-16(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOQUKGMNMFPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl and dimethoxyphenyl groups. Common reagents and conditions used in these reactions include:
Reagents: Thionyl chloride, anhydrous solvents, and various catalysts.
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Structural and Functional Insights
Core Modifications
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in donates electrons, which may alter charge distribution and interaction dynamics.
- Sulfur vs. Oxygen Linkers : features a sulfanyl linker, which increases molecular flexibility and polarizability compared to the oxo group in the target compound. Sulfur-containing analogs may exhibit different pharmacokinetic profiles due to altered metabolic pathways .
Acetamide Substituent Variations
- Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated (e.g., 2,5-difluorophenyl in ) or trifluoromethyl () substituents.
- Halogenated Substituents : Chloro () and fluoro () groups increase lipophilicity and metabolic stability but may reduce solubility. The trifluoromethyl group in adds strong electronegativity, influencing binding specificity .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H22FN3O4S
- Molecular Weight : 439.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:
- Inhibition of Enzymatic Pathways : The thieno[3,2-d]pyrimidine core structure suggests potential inhibition of enzymes involved in nucleic acid synthesis.
- Receptor Modulation : The presence of the 4-fluorophenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.
Antimicrobial Effects
The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Case Studies
-
Study on Anticancer Efficacy :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was utilized to assess cell viability.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at low concentrations.
-
Antimicrobial Evaluation :
- Objective : To test the efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed.
- Results : Significant inhibition zones were recorded, confirming the compound's effectiveness as an antimicrobial agent.
Data Table
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 10.0 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15.0 | Disruption of protein synthesis |
Q & A
Q. Table 3: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Volume | 2748.9 ų | |
| Hydrogen Bonding | N-H···O (2.89 Å) |
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed coupling for regioselectivity .
- Characterization : Combine XRD and NOESY for stereochemical confirmation .
- Bioactivity Testing : Use 3D tumor spheroids to better replicate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
